Relative Bioavailability vs. Zinc Gluconate: 1.34–1.53× Advantage Across Tissues
In a slope-ratio bioassay using male Wistar rats fed a soybean-based zinc-deficient diet (ZD) for one month, zinc lactate trihydrate demonstrated significantly higher zinc incorporation into serum, liver, and bone compared with zinc gluconate. Zinc lactate was dosed at 20, 40, and 80 mg Zn/kg diet against equivalent zinc gluconate groups [1]. This confirms that zinc lactate trihydrate delivers more absorbed zinc per unit mass than its closest organic comparator, directly reducing the mass of raw material required to achieve a target serum zinc elevation.
| Evidence Dimension | Relative bioavailability (RBA) of zinc from zinc lactate vs. zinc gluconate in rats |
|---|---|
| Target Compound Data | Zinc lactate trihydrate RBA: 1.41 (serum), 1.53 (liver), 1.34 (bone) relative to zinc gluconate = 1.0 |
| Comparator Or Baseline | Zinc gluconate (RBA defined as 1.0) |
| Quantified Difference | Zinc lactate RBA 34–53% higher depending on tissue compartment |
| Conditions | Rat model; soybean-based ZD diet; 4-week feeding; slope-ratio analysis of zinc in serum, liver, and bone |
Why This Matters
A 34–53% bioavailability advantage means that formulators can use proportionally less zinc lactate trihydrate to achieve equivalent zinc status, improving cost-efficiency and reducing excipient load in finished dosage forms.
- [1] Yang, S., Cheng, Y., Wang, D., Li, X., & Lin, C. (1994). A comparative study on the bioavailability of zinc lactate and zinc gluconate in rats. Acta Nutrimenta Sinica, 16(1), 51-55. View Source
